molecular formula C11H12N2O2 B8474693 2-(2-Oxopiperidin-1-yl)pyridine-3-carbaldehyde

2-(2-Oxopiperidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B8474693
M. Wt: 204.22 g/mol
InChI Key: ILRADGFYONLVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxopiperidin-1-yl)pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2-oxopiperidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H12N2O2/c14-8-9-4-3-6-12-11(9)13-7-2-1-5-10(13)15/h3-4,6,8H,1-2,5,7H2

InChI Key

ILRADGFYONLVSS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C=CC=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromopyridine-3-carbaldehyde a4-0 (0.5 g, 2.7 mmol, 1 eq) is dissolved in dry and degassed 1,4-dioxane (15 ml). Piperidin-2-one (0.4 g, 4.03 mmol, 1.5 eq), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (0.31 g, 0.538 mmol, 0.2 eq), tris(dibenzylideneacetone)dipalladium(0) (0.123 g, 0.134 mmol, 0.05 eq) and cesium carbonate (1.752 g, 5.376 mmol, 2 eq) are added. The mixture is heated in a sealed tube in a microwave oven at 120° C. for 45 min. The resulting suspension is filtered over celite and the celite washed with 1,4-dioxane. The filtrate is evaporated under reduced pressure. The residue is then dispersed in ethyl acetate, sonicated, filtered and the filtrate is evaporated under reduced pressure to afford 1.1 g of crude 2-(2-oxopiperidin-1-yl)pyridine-3-carbaldehyde a4-1 which is used in the next step without any further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.752 g
Type
reactant
Reaction Step Two
Quantity
0.123 g
Type
catalyst
Reaction Step Two
Quantity
0.31 g
Type
catalyst
Reaction Step Two

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